molecular formula C8H14F2O2 B14865517 2-(Diethoxymethyl)-1,1-difluorocyclopropane

2-(Diethoxymethyl)-1,1-difluorocyclopropane

Cat. No.: B14865517
M. Wt: 180.19 g/mol
InChI Key: TXAGROKISGUYTR-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-1,1-difluorocyclopropane is an organic compound characterized by a cyclopropane ring substituted with diethoxymethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-1,1-difluorocyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of propionaldehyde diethyl acetal with ethyl diazoacetate in the presence of a dirhodium(II) tetraacetate catalyst . The reaction is carried out in anhydrous dichloromethane under nitrogen atmosphere, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve distillation or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-1,1-difluorocyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(Diethoxymethyl)-1,1-difluorocyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-1,1-difluorocyclopropane involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the cyclopropane ring can introduce strain, making the compound more reactive in certain biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethoxymethyl)cyclopropane
  • 1,1-Difluorocyclopropane
  • 2-(Methoxymethyl)-1,1-difluorocyclopropane

Uniqueness

2-(Diethoxymethyl)-1,1-difluorocyclopropane is unique due to the presence of both diethoxymethyl and difluoro groups on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H14F2O2

Molecular Weight

180.19 g/mol

IUPAC Name

2-(diethoxymethyl)-1,1-difluorocyclopropane

InChI

InChI=1S/C8H14F2O2/c1-3-11-7(12-4-2)6-5-8(6,9)10/h6-7H,3-5H2,1-2H3

InChI Key

TXAGROKISGUYTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CC1(F)F)OCC

Origin of Product

United States

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